molecular formula C21H20N6O2 B5279771 (Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile

Cat. No.: B5279771
M. Wt: 388.4 g/mol
InChI Key: VGVXBBHJHIIEEY-VBKFSLOCSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, a piperazine ring, and a nitrophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring and the nitrophenyl group. Common reagents used in these reactions include:

  • Benzimidazole precursors
  • Piperazine derivatives
  • Nitrophenyl compounds
  • Catalysts such as palladium or copper complexes
  • Solvents like dimethylformamide (DMF) or dichloromethane (DCM)

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

    Cyclization: Formation of cyclic structures through intramolecular reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides.

    Cyclization: Catalysts such as Lewis acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study biological processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating cellular mechanisms and pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It can be explored as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile is unique due to its combination of a benzimidazole core, a piperazine ring, and a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-25-8-10-26(11-9-25)19-7-6-15(13-20(19)27(28)29)12-16(14-22)21-23-17-4-2-3-5-18(17)24-21/h2-7,12-13H,8-11H2,1H3,(H,23,24)/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVXBBHJHIIEEY-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C=C(C#N)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)/C=C(/C#N)\C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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